Methyl 3-nonenoate

Description

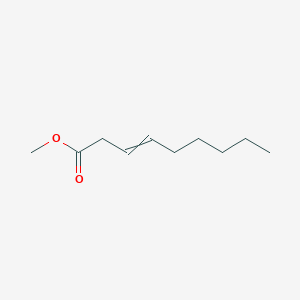

Structure

3D Structure

Properties

CAS No. |

13481-87-3 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

methyl (Z)-non-3-enoate |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7- |

InChI Key |

MTDCXFZGUVZRSQ-FPLPWBNLSA-N |

SMILES |

CCCCCC=CCC(=O)OC |

Isomeric SMILES |

CCCCC/C=C\CC(=O)OC |

Canonical SMILES |

CCCCCC=CCC(=O)OC |

boiling_point |

90.00 °C. @ 18.00 mm Hg |

density |

0.880-0.900 (20°) |

Other CAS No. |

13481-87-3 |

physical_description |

Liquid clear, colourless liquid |

solubility |

insoluble in water |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-nonenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-nonenoate is an unsaturated fatty acid ester that finds applications in the flavor and fragrance industry and serves as a versatile building block in organic synthesis. Its characteristic fruity and green aroma makes it a valuable component in various commercial products. This technical guide provides a comprehensive overview of the primary synthetic pathways for methyl 3-nonenoate, offering detailed experimental protocols, quantitative data, and visual representations of the reaction workflows.

Core Synthesis Pathways

The synthesis of methyl 3-nonenoate can be achieved through several distinct chemical strategies. This guide will focus on the following key methods:

-

Multi-step Synthesis from 1-bromo-2-octyne: A classical approach involving nitrile formation, esterification, and partial reduction of an alkyne.

-

Esterification of 3-nonenoic Acid: A direct method involving the reaction of the corresponding carboxylic acid with methanol.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Olefination strategies that construct the carbon-carbon double bond.

-

Palladium-Catalyzed Cross-Coupling Reactions (Heck Reaction): A powerful method for forming carbon-carbon bonds.

-

Olefin Metathesis: A modern technique for the rearrangement of carbon-carbon double bonds.

Multi-step Synthesis from 1-bromo-2-octyne

This pathway involves a three-step sequence starting from an alkyne precursor.

Experimental Protocol

Step 1: Synthesis of 3-nonynenitrile

-

In a reaction vessel under a nitrogen atmosphere, a mixture of 1-bromo-2-octyne (5 g), potassium cyanide (7 g), and dimethylsulfoxide (35 ml) is prepared.

-

The mixture is stirred and heated to reflux for approximately 2.5 hours.

-

After cooling, the reaction mixture is poured into water and extracted with diethyl ether.

-

The ether extract is washed sequentially with water and saturated aqueous sodium chloride.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude 3-nonynenitrile.

Step 2: Synthesis of Methyl 3-nonynoate

-

The crude 3-nonynenitrile is mixed with 45 ml of a 25% hydrogen chloride solution in methanol containing 0.5 ml of water, while being cooled in an ice bath.

-

The ice bath is allowed to melt, and the mixture is stirred for approximately 18 hours.

-

The reaction mixture is then poured into water and extracted with diethyl ether.

-

The ether extract is washed with water, aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

-

The organic layer is dried over sodium sulfate and the solvent is evaporated under reduced pressure to yield methyl 3-nonynoate.

Step 3: Synthesis of Methyl 3-nonenoate

-

A mixture of the obtained methyl 3-nonynoate, 500 mg of 5% palladium-barium sulfate catalyst, and 40 ml of pyridine is prepared.

-

The mixture is shaken under a hydrogen atmosphere for about 2 hours, or until the uptake of hydrogen ceases.

-

The reaction mixture is then filtered, diluted with water, and extracted with diethyl ether.

-

The ether extract is washed with water, dilute hydrochloric acid, and aqueous sodium bicarbonate.

-

Finally, the organic layer is dried over sodium sulfate and the solvent is evaporated to yield methyl 3-nonenoate.

Quantitative Data

| Parameter | Step 1: Nitrile Formation | Step 2: Esterification | Step 3: Partial Hydrogenation |

| Starting Material | 1-bromo-2-octyne (5 g) | 3-nonynenitrile | Methyl 3-nonynoate |

| Key Reagents | KCN (7 g), DMSO (35 ml) | 25% HCl in MeOH (45 ml) | 5% Pd-BaSO₄ (500 mg), Pyridine (40 ml), H₂ |

| Reaction Time | ~2.5 hours | ~18 hours | ~2 hours |

| Reaction Temperature | Reflux | Ice bath to room temp. | Room Temperature |

| Yield | Not specified | Not specified | Not specified |

Experimental Workflow

Esterification of 3-nonenoic Acid

This is a more direct route, provided the starting carboxylic acid is available. Two common methods are Fischer and Steglich esterification.

Method A: Fischer Esterification

This acid-catalyzed esterification is a classic and cost-effective method.

-

To a round-bottom flask, add 3-nonenoic acid (1.0 eq) and a large excess of anhydrous methanol (10-20 eq), which also serves as the solvent.

-

Slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the stirred mixture.

-

Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with stirring for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 3-nonenoate.

-

For higher purity, the product can be purified by distillation under reduced pressure.[1]

Method B: Steglich Esterification

This method is milder and suitable for substrates that are sensitive to strong acids.

-

In a round-bottom flask, dissolve 3-nonenoic acid (1.0 eq) and methanol (1.2 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of 4-dimethylaminopyridine (DMAP; e.g., 0.1 eq).

-

Cool the mixture in an ice bath and add a solution of dicyclohexylcarbodiimide (DCC; 1.1 eq) in anhydrous dichloromethane dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature for 3-5 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Once the reaction is complete (monitored by TLC), filter off the DCU precipitate.

-

Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 3-nonenoate. Further purification can be done by column chromatography.[1]

Quantitative Data Comparison

| Parameter | Fischer Esterification | Steglich Esterification |

| Alcohol | Methanol (excess) | Methanol (1.2 eq) |

| Catalyst/Reagent | Sulfuric Acid (catalytic) | DCC (1.1 eq), DMAP (catalytic) |

| Solvent | Methanol | Dichloromethane |

| Reaction Time | 2-4 hours | 3-5 hours |

| Temperature | Reflux (~65°C) | Room Temperature |

| Typical Yield | 85-95% | 80-90% |

| Purification | Extraction and Distillation | Filtration and Extraction |

Experimental Workflows

References

An In-depth Technical Guide to Methyl 3-nonenoate: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-nonenoate is an unsaturated fatty acid methyl ester with the chemical formula C₁₀H₁₈O₂.[1][2] It is a clear, colorless liquid at room temperature, recognized for its characteristic fresh, fruity, and green odor, with notes of cucumber, melon, and pear.[3][4] This compound is utilized in the flavor and fragrance industry and is found in various consumer products.[5][6] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and an exploration of its known biological context.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of Methyl 3-nonenoate are summarized below. These properties are crucial for its handling, application, and analysis in a research and development setting.

General and Physical Properties

A compilation of the key identification and physical data for Methyl 3-nonenoate is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [1][2] |

| Molecular Weight | 170.25 g/mol | [1][2][4] |

| CAS Number | 13481-87-3 | [1][4][7] |

| Appearance | Clear, colorless liquid | [2][7] |

| Boiling Point | 216.64 °C (at 760 mmHg) | [2] |

| 90 °C (at 18 mmHg) | [7] | |

| Melting Point | 10.31 °C (estimated) | [2] |

| Density | 0.885 g/mL at 25 °C | [2][4] |

| 0.880-0.900 g/mL at 20 °C | [2][7] | |

| Refractive Index (n20/D) | 1.432-1.442 | [2][7] |

| 1.436 | [4] | |

| Solubility | Insoluble in water | [2][7] |

| Soluble in alcohol | [8] | |

| Water Solubility | 52.1 mg/L (estimated) | [2] |

| Log KOW (octanol/water) | 3.6 (estimated) | [2] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [4] |

| 91 °C (195 °F) | [2] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and identification of Methyl 3-nonenoate. Table 2 summarizes typical spectral characteristics.

| Spectroscopy | Key Peaks/Shifts | Source(s) |

| Infrared (IR) | ~1740 cm⁻¹ (C=O, ester), ~1650 cm⁻¹ (C=C) | |

| ¹H NMR (CDCl₃) | ~5.4 ppm (m, 2H, -CH=CH-), 3.65 ppm (s, 3H, -OCH₃), 3.1 ppm (d, 2H, -CH₂-C=O), 2.0 ppm (q, 2H, -CH₂-C=C), 1.3 ppm (m, 4H, -(CH₂)₂-), 0.9 ppm (t, 3H, -CH₃) | |

| ¹³C NMR (CDCl₃) | ~173.0, 130.0, 125.0, 51.5, 35.0, 31.0, 29.0, 22.5, 14.0 ppm |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of Methyl 3-nonenoate are critical for its application in research.

Synthesis of Methyl 3-nonenoate

1. Fischer-Steglich Esterification

This is a classic acid-catalyzed esterification method.

-

Materials and Reagents:

-

3-Nonenoic acid

-

Methanol (anhydrous, excess)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve 3-nonenoic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 3-nonenoate.

-

For higher purity, the product can be purified by distillation under reduced pressure.

-

2. Steglich Esterification

This method is milder and suitable for substrates sensitive to acidic conditions.

-

Materials and Reagents:

-

3-Nonenoic acid

-

Methanol

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous dichloromethane

-

0.5 N HCl

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 3-nonenoic acid (1.0 eq) and methanol (1.2 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of DMAP (e.g., 0.1 eq) to the solution.

-

Cool the mixture in an ice bath and add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise.

-

Remove the ice bath and stir the reaction mixture at room temperature for 3-5 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Monitor the reaction progress by TLC. Once complete, filter off the DCU precipitate using a Büchner funnel.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-nonenoate.

-

If necessary, the product can be further purified by column chromatography on silica gel.

-

Derivatization for Gas Chromatography (GC) Analysis

For analytical purposes, 3-nonenoic acid can be converted to Methyl 3-nonenoate for improved volatility and chromatographic performance.[9]

-

Materials and Reagents:

-

3-Nonenoic acid sample

-

Boron trifluoride-methanol solution (12-14% w/v)

-

Hexane (GC grade)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure: [9]

-

Place a known amount of the 3-nonenoic acid sample into a screw-capped glass tube.[9]

-

Add 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol) to the tube.[9]

-

Tightly cap the tube and heat it in a heating block or water bath at 60-70°C for 30 minutes.[9]

-

Cool the tube to room temperature.[9]

-

Add 1 mL of hexane and 2 mL of saturated NaCl solution to the tube.[9]

-

Cap the tube and vortex thoroughly for 1 minute to extract the methyl 3-nonenoate into the hexane layer.[9]

-

Allow the layers to separate and carefully transfer the upper hexane layer to a clean tube.[9]

-

Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.[9]

-

Transfer the dried hexane extract to a GC vial for analysis.[9]

-

Determination of Physical Properties

The physical properties listed in Table 1 are determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

-

Boiling Point: Determined according to OECD Guideline 103, which includes methods such as ebulliometry, dynamic methods, and distillation methods.[1][8]

-

Density: Determined according to OECD Guideline 109, which includes methods such as the use of a hydrometer, hydrostatic balance, or pycnometer.[2][7]

-

Refractive Index: Measured using a refractometer, a standard method for this physical constant.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain detailing the direct interaction of Methyl 3-nonenoate with biological signaling pathways. However, based on its chemical class as a fatty acid methyl ester, some general biological context can be provided.

Fatty acid methyl esters are known to be involved in fatty acid metabolism.[10][11] Topically applied fatty acid methyl esters can be metabolized by epidermal cells and incorporated into endogenous lipids.

As a fragrance ingredient, the biological effects of Methyl 3-nonenoate are primarily related to olfaction. The perception of odorants, including esters, involves their interaction with olfactory receptors (ORs), which are G-protein coupled receptors located in the olfactory sensory neurons. This interaction initiates a signal transduction cascade that leads to the perception of smell. While Methyl 3-nonenoate is used in fragrance formulations, the specific olfactory receptors it activates have not been publicly detailed.

Toxicological studies have been conducted to assess the safety of Methyl 3-nonenoate as a fragrance ingredient. A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that it does not present a concern for genotoxicity.[2] It has also been evaluated for its potential to cause skin sensitization.[2]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of Methyl 3-nonenoate.

Caption: Workflow for the Fischer-Steglich Esterification of 3-Nonenoic Acid.

Caption: Workflow for the Steglich Esterification of 3-Nonenoic Acid.

Caption: Workflow for Derivatization of 3-Nonenoic Acid to Methyl 3-nonenoate for GC Analysis.

References

- 1. oecd.org [oecd.org]

- 2. acri.gov.tw [acri.gov.tw]

- 3. oecd.org [oecd.org]

- 4. lcslaboratory.com [lcslaboratory.com]

- 5. food.ec.europa.eu [food.ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. oecd.org [oecd.org]

- 8. laboratuar.com [laboratuar.com]

- 9. oecd.org [oecd.org]

- 10. Human Metabolome Database: Showing metabocard for Methyl (xi)-3-nonenoate (HMDB0029859) [hmdb.ca]

- 11. Showing Compound Methyl (xi)-3-nonenoate (FDB001081) - FooDB [foodb.ca]

In-Depth Technical Guide: Methyl 3-nonenoate (CAS Registry Number 13481-87-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-nonenoate, with the CAS Registry Number 13481-87-3, is an unsaturated fatty acid ester. This document provides a comprehensive technical overview of Methyl 3-nonenoate, summarizing its chemical and physical properties, spectroscopic data, synthesis methodologies, and safety information. While primarily utilized in the flavor and fragrance industries, its potential as a chemical intermediate in pharmaceutical synthesis is also noted. This guide is intended to be a valuable resource for professionals in research and drug development, presenting key data in a structured format and outlining detailed experimental protocols.

Chemical and Physical Properties

Methyl 3-nonenoate is a clear, colorless liquid.[1] Its key physicochemical properties are summarized in the table below for easy reference. The molecule is also known by several synonyms, including Methyl non-3-enoate and 3-Nonenoic acid, methyl ester.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| Density | 0.880-0.900 g/mL (at 20°C) | [1] |

| Refractive Index | 1.432-1.442 | [1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | 88 °C (closed cup) | |

| Water Solubility | Insoluble | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Organoleptic Profile | Fruity, green, with pear and cucumber notes | [2] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification and characterization of Methyl 3-nonenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

The mass spectrum of Methyl 3-nonenoate provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) would be observed at m/z = 170.25. While a detailed experimental mass spectrum with fragmentation analysis is not available in the searched literature, general fragmentation patterns for esters can be predicted. Common fragmentation pathways for unsaturated esters include cleavage at the ester group and fragmentation of the alkyl chain.

Experimental Protocols: Synthesis

A detailed experimental protocol for the synthesis of Methyl 3-nonenoate has been reported. This multi-step synthesis starts from 1-bromo-2-octyne and proceeds through the formation of 3-nonynenitrile and methyl 3-nonynoate intermediates.

Synthesis of 3-Nonynenitrile

-

A mixture of 5 g of 1-bromo-2-octyne, 7 g of potassium cyanide, and 35 ml of dimethylsulfoxide is prepared.

-

The mixture is stirred and heated under a nitrogen atmosphere at reflux temperature for approximately 2.5 hours.

-

After cooling, the reaction mixture is poured into water and extracted with ether.

-

The ether extract is washed sequentially with water and saturated aqueous sodium chloride.

-

The organic layer is dried over sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude 3-nonynenitrile.

Synthesis of Methyl 3-nonynoate

-

The crude 3-nonynenitrile is mixed with 45 ml of a 25% hydrogen chloride solution in methanol containing 0.5 ml of water, while cooling in an ice bath.

-

The ice bath is removed, and the mixture is stirred for approximately 18 hours.

-

The reaction mixture is then poured into water and extracted with ether.

-

The ether extract is washed successively with water, aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

-

After drying over sodium sulfate, the ether is evaporated under reduced pressure to give methyl 3-nonynoate.

Synthesis of Methyl 3-nonenoate

-

A mixture of the obtained methyl 3-nonynoate, 500 mg of 5% palladium-barium sulfate catalyst, and 40 ml of pyridine is prepared.

-

The mixture is shaken under a hydrogen atmosphere for about 2 hours, or until the uptake of hydrogen ceases.

-

The reaction mixture is filtered, diluted with water, and extracted with ether.

-

The ether extract is washed with water, dilute hydrochloric acid, and aqueous sodium bicarbonate.

-

Finally, the extract is dried over sodium sulfate and the solvent is evaporated to yield Methyl 3-nonenoate.

Below is a DOT script for a Graphviz diagram illustrating this synthetic workflow.

Caption: Synthetic pathway of Methyl 3-nonenoate.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific information in the public domain regarding the biological activity of Methyl 3-nonenoate and its potential interactions with cellular signaling pathways. While it is an unsaturated fatty acid ester, a class of molecules known to have diverse biological roles, no specific studies on Methyl 3-nonenoate in a biological context were identified. General research on unsaturated fatty acids and their derivatives suggests potential involvement in various signaling cascades, but direct evidence for this compound is absent. Therefore, no signaling pathway diagrams can be provided at this time.

Applications in Research and Drug Development

Methyl 3-nonenoate is primarily used as a flavoring agent in the food industry and as a fragrance ingredient in various consumer products.[1] Its potential application in drug development is as a chemical intermediate for the synthesis of more complex pharmaceutical compounds.[] However, specific examples or research studies detailing its use in this capacity are not currently available in the reviewed literature.

Safety and Handling

Based on available safety data, Methyl 3-nonenoate is a combustible liquid. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated Methyl 3-nonenoate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[]

Conclusion

Methyl 3-nonenoate is a well-characterized unsaturated fatty acid ester with established applications in the flavor and fragrance industries. This technical guide has provided a consolidated source of its physicochemical properties, a detailed synthetic protocol, and safety information. A significant gap in the current body of knowledge exists concerning its specific biological activities and potential roles in modulating signaling pathways, which could be a promising area for future research. The lack of detailed, publicly available spectroscopic data (NMR and MS fragmentation analysis) also presents a limitation for researchers. Further investigation into these areas would be invaluable for expanding the scientific understanding and potential applications of Methyl 3-nonenoate, particularly in the realm of drug development and biomedical research.

References

Methyl 3-nonenoate: A Technical Guide on its Biological Activities and Research Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-nonenoate, a fatty acid methyl ester (FAME), is a naturally occurring compound found in various plants, including honeydew melons and hops, and is widely utilized as a fragrance and flavoring agent.[1][2] While its sensory properties and safety profile as an additive are well-documented, its specific biological activities remain a nascent field of research. This technical guide provides a comprehensive overview of the current knowledge on methyl 3-nonenoate, including its physicochemical properties, established applications, and safety assessment. Furthermore, this document explores potential, yet unconfirmed, biological activities based on the broader class of FAMEs, suggesting avenues for future research in areas such as antimicrobial effects, anti-inflammatory actions, and cell signaling modulation. Detailed experimental protocols for investigating these potential activities are also provided to facilitate further scientific inquiry.

Introduction

Methyl 3-nonenoate (C10H18O2) is an unsaturated fatty acid methyl ester recognized for its characteristic fruity and green aroma, with notes of cucumber and melon.[3][4] Its natural presence in fruits like guava and honeydew melon contributes to their distinct flavor profiles.[1][5] In the fragrance and flavor industry, a nature-identical version is synthesized to ensure quality and sustainability.[1] Despite its widespread use in consumer products, dedicated studies on the specific biological activities of methyl 3-nonenoate are limited. This guide aims to consolidate the existing information and to propose a framework for future research into its potential pharmacological effects.

Physicochemical and Sensory Properties

| Property | Value | Reference |

| Molecular Formula | C10H18O2 | [6] |

| Molecular Weight | 170.25 g/mol | [6] |

| CAS Number | 13481-87-3 | [6] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor Profile | Intense fresh, fruity, green, with cucumber, melon, and pear undertones | [3][4] |

| Taste Profile | Sweet, fresh apple, melon notes at 3-6 ppm | |

| Boiling Point | 212.66 °C (estimated) | [5] |

| Flash Point | 88 °C (190.4 °F) - closed cup | |

| Solubility | Insoluble in water, soluble in alcohol | [] |

Established Applications

The primary application of methyl 3-nonenoate is in the flavor and fragrance industry. Its versatile aroma profile makes it a valuable component in formulations for:

-

Fruit Flavors: Particularly for melon, apple, pear, and tropical fruit varieties.[2]

-

Floral Fragrances: Useful in violet and narcissus formulations.[2]

-

Food Products: It has been considered for use in cheese flavors, especially those derived from goat and sheep's milk, at very low levels.

Methyl 3-nonenoate is also approved for use as an inert ingredient in antimicrobial formulations for food-contact surfaces, with an end-use concentration not to exceed 100 ppm.[8]

Safety and Toxicology

| Endpoint | Result | Comments | Reference |

| Genotoxicity | Not expected to be genotoxic. | Negative in the BlueScreen assay (with and without metabolic activation). Read-across to methyl 3-hexenoate, which was not mutagenic in the Ames test and non-clastogenic in an in vitro micronucleus test. | [4] |

| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic. | No significant UV absorbance between 290 and 700 nm. | [4] |

| Skin Sensitization | Does not present a safety concern for skin sensitization under current use levels. | Chemical structure suggests it would not be expected to react with skin proteins. | [4] |

| Repeated Dose Toxicity | Insufficient data. | Systemic exposure is below the Threshold of Toxicological Concern (TTC) for a Cramer Class I material. | [4] |

| Reproductive Toxicity | Insufficient data. | Systemic exposure is below the TTC for a Cramer Class I material. | [4] |

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that methyl 3-nonenoate poses "no safety concern at current levels of intake when used as a flavouring agent".[6]

Potential Biological Activities (Areas for Future Research)

While direct evidence is lacking, the chemical nature of methyl 3-nonenoate as a fatty acid methyl ester and its presence in biologically active plant extracts suggest several potential areas for investigation.

Antimicrobial Activity

Hop extracts, which contain methyl 3-nonenoate as a minor volatile component, are well-known for their antimicrobial properties, primarily attributed to α- and β-acids.[9][10][11] Additionally, studies on FAMEs from various vegetable oils and endophytic fungi have demonstrated antifungal and antibacterial activities.[12][13] The antimicrobial efficacy of FAMEs is often linked to the presence of unsaturated fatty acids like linoleic acid.[12]

Hypothesis: Methyl 3-nonenoate may possess antimicrobial activity against certain bacteria and fungi.

Anti-inflammatory and Antioxidant Effects

Hop extracts exhibit significant antioxidant and anti-inflammatory properties, largely due to their phenolic and flavonoid content.[9][10] Furthermore, some FAMEs have shown antioxidant potential in vitro.[12] Oxidized fatty acid esters, such as methyl linoleate, have been shown to have pro-inflammatory effects, highlighting the importance of understanding the bioactivity of both the parent compound and its potential oxidation products.[14]

Hypothesis: Methyl 3-nonenoate could exhibit antioxidant or anti-inflammatory properties, though this requires direct experimental validation.

Cell Signaling Modulation

Fatty acids and their derivatives are known to act as signaling molecules. For instance, methyl-palmitate has been identified as a ligand for peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.[15]

Hypothesis: Methyl 3-nonenoate may interact with cellular signaling pathways, such as those mediated by PPARs, potentially influencing metabolic processes.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential biological activities of methyl 3-nonenoate.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of methyl 3-nonenoate against a panel of pathogenic and food spoilage microorganisms.

Methodology: Broth Microdilution Assay

-

Microorganism Preparation: Grow selected bacterial and fungal strains in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to logarithmic phase. Adjust the inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Preparation: Prepare a stock solution of methyl 3-nonenoate in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in the respective broth media in a 96-well microtiter plate.

-

Incubation: Inoculate each well with the prepared microbial suspension. Include positive controls (microorganisms in broth without the compound) and negative controls (broth only). Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of methyl 3-nonenoate that completely inhibits visible growth of the microorganism.

-

MBC/MFC Determination: Aliquots from wells showing no visible growth are sub-cultured onto agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of methyl 3-nonenoate on various cell lines (e.g., human keratinocytes, macrophages, and cancer cell lines).

Methodology: MTT Assay

-

Cell Culture: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Treat the cells with various concentrations of methyl 3-nonenoate (prepared in culture medium from a DMSO stock) for 24, 48, or 72 hours. Include a vehicle control (DMSO in medium).

-

MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

PPAR Activation Reporter Assay

Objective: To determine if methyl 3-nonenoate can activate PPAR nuclear receptors (PPARα, PPARγ, PPARδ).

Methodology: Luciferase Reporter Gene Assay

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with an expression vector for the ligand-binding domain of a PPAR fused to the GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

-

Compound Treatment: After transfection, treat the cells with various concentrations of methyl 3-nonenoate or a known PPAR agonist (positive control) for 24 hours.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. An increase in luciferase activity indicates receptor activation.

Visualizations

Experimental Workflow for Biological Activity Screening

Caption: Workflow for the systematic evaluation of the biological activities of Methyl 3-nonenoate.

Hypothesized PPAR Signaling Pathway Activation

Caption: Hypothesized activation of PPAR signaling by Methyl 3-nonenoate.

Conclusion

Methyl 3-nonenoate is a compound with well-established applications in the flavor and fragrance industries and a favorable safety profile for these uses. However, there is a significant gap in the scientific literature regarding its specific biological activities. Based on its chemical class and its presence in bioactive natural extracts, there is a compelling rationale for investigating its potential antimicrobial, anti-inflammatory, antioxidant, and cell-signaling properties. The experimental protocols and research frameworks provided in this guide offer a roadmap for future studies that could uncover novel applications for methyl 3-nonenoate in the fields of pharmacology and drug development. Such research is crucial to move beyond its current applications and to fully understand the biological relevance of this widely used yet under-investigated molecule.

References

- 1. Methyl 3-nonenoate | The Fragrance Conservatory [fragranceconservatory.com]

- 2. methyl 3-nonenoate, 13481-87-3 [thegoodscentscompany.com]

- 3. Methyl-3-Nonenoate | Petorose alcones Pvt ltd. [petorosealcones.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. methyl (E)-3-nonenoate, 36781-67-6 [thegoodscentscompany.com]

- 6. Methyl 3-nonenoate | C10H18O2 | CID 61631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. eCFR :: 40 CFR 180.940 -- Tolerance exemptions for active and inert ingredients for use in antimicrobial formulations (Food-contact surface sanitizing solutions). [ecfr.gov]

- 9. ijfmr.com [ijfmr.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of antifungal activity of free fatty acids methyl esters fraction isolated from Algerian Linum usitatissimum L. seeds against toxigenic Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using Volatile Oxidation Products to Predict the Inflammatory Capacity of Oxidized Methyl Linoleate [mdpi.com]

- 15. Identification of fatty acid methyl ester as naturally occurring transcriptional regulators of the members of the peroxisome proliferator-activated receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data for "Methyl 3-nonenoate" (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-nonenoate (CAS Registry Number: 13481-87-3), a monounsaturated fatty acid methyl ester.[1][2] The information presented herein is intended to support researchers and professionals in the fields of chemistry, life sciences, and drug development in the identification, characterization, and utilization of this compound.

Methyl 3-nonenoate, with the molecular formula C₁₀H₁₈O₂, has a molecular weight of 170.25 g/mol .[1] It is a clear, colorless liquid at room temperature and is insoluble in water.[1] This compound is found naturally in guava and is used as a flavoring and fragrance agent.[2]

Spectroscopic Data

The following sections present a summary of the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Methyl 3-nonenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H NMR and typical ¹³C NMR chemical shifts for Methyl 3-nonenoate are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for Methyl 3-nonenoate [3]

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~5.4 | m | 2H | -CH=CH- |

| 3.65 | s | 3H | -OCH₃ |

| 3.1 | d | 2H | -CH₂-C= |

| ~2.0 | m | 2H | =CH-CH₂- |

| ~1.3 | m | 6H | -(CH₂)₃- |

| ~0.9 | t | 3H | -CH₃ |

Note: Data is predicted and recorded in CDCl₃. "m" denotes multiplet, "s" denotes singlet, "d" denotes doublet, and "t" denotes triplet.[3]

Table 2: Typical ¹³C NMR Spectroscopic Data for Unsaturated Methyl Esters

| Chemical Shift (δ) (ppm) | Assignment |

| ~174 | C=O (Ester) |

| ~120-135 | -CH=CH- |

| ~51 | -OCH₃ |

| ~20-40 | Allylic and Aliphatic -CH₂- |

| ~14 | Terminal -CH₃ |

Note: These are typical chemical shift ranges for unsaturated fatty acid methyl esters and may vary slightly for Methyl 3-nonenoate.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The predicted key IR absorption bands for Methyl 3-nonenoate are summarized in the table below.

Table 3: Predicted Infrared (IR) Spectroscopic Data for Methyl 3-nonenoate [3]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretch (alkane) |

| ~1740 | C=O stretch (ester) |

| ~1650 | C=C stretch (alkene) |

| ~1450-1350 | C-H bend (alkane) |

| ~1250-1000 | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. The gas chromatography-mass spectrometry (GC-MS) data for Methyl 3-nonenoate is presented below.

Table 4: Mass Spectrometry (GC-MS) Data for Methyl 3-nonenoate

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

| 170 | ~10 | [M]⁺ (Molecular Ion) |

| 139 | ~20 | [M - OCH₃]⁺ |

| 113 | ~15 | [M - C₄H₉]⁺ |

| 99 | ~30 | [C₆H₁₁O]⁺ |

| 87 | ~100 | [CH₃OC(O)CH₂CH]⁺ |

| 74 | ~80 | [CH₃OC(O)H]⁺ (McLafferty rearrangement) |

| 55 | ~75 | [C₄H₇]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

Note: Data obtained from SpectraBase, Compound ID: AMvzPFCtfzf.

Experimental Protocols

The following are general experimental protocols for obtaining NMR, IR, and GC-MS spectra for a liquid sample like Methyl 3-nonenoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-nonenoate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient for a sample of this concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

2.1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of Methyl 3-nonenoate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Use a standard NMR spectrometer with a carbon probe.

-

Data Acquisition:

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the FID.

-

Phase the resulting spectrum.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample like Methyl 3-nonenoate, place one to two drops of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty salt plates.

-

Place the sample "sandwich" in the spectrometer's sample holder.

-

Acquire the IR spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Processing:

-

Identify and label the major absorption bands in the spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute a small amount of Methyl 3-nonenoate in a volatile organic solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 100-1000 ppm.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Injector: Split/splitless injector, typically at 250 °C.

-

Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, HP-5ms).

-

Oven Program: A temperature ramp is typically used, for example, starting at 50 °C, holding for 1 minute, then ramping to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the peak corresponding to Methyl 3-nonenoate in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

-

Compare the obtained mass spectrum with a library database for confirmation.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound such as Methyl 3-nonenoate.

Caption: Workflow for Spectroscopic Analysis.

References

A Comprehensive Technical Guide to Methyl 3-nonenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Methyl 3-nonenoate, a fatty acid ester with applications in the flavor and fragrance industry. This document consolidates its chemical identity, physicochemical properties, and relevant experimental protocols to support research and development activities.

Chemical Identity: IUPAC Name and Synonyms

The compound "Methyl 3-nonenoate" is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also known by several other names and identifiers in scientific literature and commercial databases.

The IUPAC name for this compound is methyl non-3-enoate .[1]

Common synonyms and identifiers include:

-

3-Nonenoic acid, methyl ester[1]

-

Methyl non-3-enoate[1]

-

CAS Number: 13481-87-3[1]

-

FEMA Number: 3710[2]

-

EC Number: 236-786-9[2]

Physicochemical Properties

A summary of the key quantitative data for Methyl 3-nonenoate is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | [3] |

| Molecular Weight | 170.25 g/mol | [2] |

| Appearance | Clear, colorless liquid | [1] |

| Density | 0.885 g/mL at 25 °C | |

| Refractive Index | n20/D 1.436 | |

| Boiling Point | 212.66 °C (estimated) | [4] |

| Flash Point | 88 °C (190.4 °F) - closed cup | |

| Solubility | Insoluble in water | [1] |

Experimental Protocols

This section details methodologies for the synthesis and analysis of Methyl 3-nonenoate, providing a foundation for its laboratory preparation and characterization.

Synthesis of Methyl 3-nonenoate

A multi-step synthesis protocol for Methyl 3-nonenoate has been described. The workflow involves the formation of a nitrile intermediate, followed by esterification and partial reduction.

Step 1: Synthesis of 3-Nonynenitrile

-

A mixture of 1-bromo-2-octyne (5 g), potassium cyanide (7 g), and dimethyl sulfoxide (35 ml) is heated under a nitrogen atmosphere at reflux for 2.5 hours.

-

The reaction mixture is then poured into water and extracted with ether.

-

The ether extract is washed sequentially with water and saturated aqueous sodium chloride, then dried over sodium sulfate.

-

The solvent is evaporated under reduced pressure to yield the crude 3-nonynenitrile.

Step 2: Synthesis of Methyl 3-nonynoate

-

The crude 3-nonynenitrile is mixed with 45 ml of 25% hydrogen chloride in methanol containing 0.5 ml of water, while being cooled in an ice bath.

-

After the ice is allowed to melt, the mixture is stirred for approximately 18 hours.

-

The mixture is then poured into water and extracted with ether.

-

The ether extract is washed with water, aqueous sodium bicarbonate, and saturated aqueous sodium chloride, then dried over sodium sulfate.

-

Evaporation of the solvent under reduced pressure yields the crude methyl 3-nonynoate.

Step 3: Synthesis of Methyl 3-nonenoate

-

A mixture of the crude methyl 3-nonynoate, 500 mg of 5% palladium-barium sulfate catalyst, and 40 ml of pyridine is shaken under a hydrogen atmosphere for about 2 hours, or until hydrogen uptake ceases.

-

The mixture is filtered, diluted with water, and extracted with ether.

-

The ether extract is washed with water, dilute hydrochloric acid, and aqueous sodium bicarbonate.

-

The extract is then dried over sodium sulfate and the solvent is evaporated to yield Methyl 3-nonenoate.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of related compounds like 3-nonenoic acid, derivatization to its methyl ester (Methyl 3-nonenoate) is a common practice to improve volatility for GC-MS analysis.

Derivatization Protocol for 3-Nonenoic Acid:

-

Sample Preparation: A known amount of the 3-nonenoic acid sample (e.g., 1 mg) or a dried lipid extract is placed into a screw-capped glass tube.

-

Reagent Addition: 2 mL of 12-14% Boron Trifluoride in methanol (BF₃-Methanol) is added to the tube.

-

Reaction: The tube is tightly capped and heated at 60-70°C for 30 minutes.

-

Extraction: After cooling to room temperature, 1 mL of hexane and 2 mL of saturated NaCl solution are added. The tube is vortexed for 1 minute.

-

Sample Collection: The upper hexane layer containing the newly formed Methyl 3-nonenoate is transferred to a clean tube.

-

Drying: Anhydrous sodium sulfate is added to remove any residual water.

-

Final Preparation: The dried hexane extract is transferred to a GC vial for analysis.

Visualized Experimental Workflow

The following diagram illustrates the logical steps involved in the synthesis of Methyl 3-nonenoate.

References

Methyl 3-nonenoate: A Technical Safety, Hazard, and Toxicity Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and toxicity of Methyl 3-nonenoate (CAS No. 13481-87-3). The information is compiled from publicly available safety data sheets and scientific assessments to support its safe handling and use in research and development. All quantitative data is summarized in tables for clarity, and key experimental methodologies are detailed.

Chemical Identity and Physical Properties

Methyl 3-nonenoate is an unsaturated aliphatic ester known for its green, fruity, pear-like odor.[1] It is used as a flavor and fragrance ingredient.[1][2]

Table 1: Physical and Chemical Properties of Methyl 3-nonenoate

| Property | Value | Source |

| Chemical Name | Methyl 3-nonenoate | [1] |

| Synonyms | Methyl non-3-enoate; 3-Nonenoic acid, methyl ester | [1] |

| CAS Number | 13481-87-3 | [1] |

| EC Number | 236-786-9 | [3] |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Green, fruity, pear-like | [1] |

| Boiling Point | 212.7 °C at 760 mmHg | [1][2] |

| Flash Point | 88 °C (closed cup) | [1] |

| Density | 0.885 g/cm³ at 25 °C | |

| Water Solubility | Insoluble | [1] |

| Solubility | Soluble in organic solvents | [1] |

Hazard Identification and GHS Classification

Methyl 3-nonenoate is classified as a combustible liquid. According to the majority of company notifications to the ECHA C&L Inventory, it does not meet the criteria for other hazard classifications under the Globally Harmonized System (GHS).

Table 2: GHS Classification of Methyl 3-nonenoate

| Hazard Class | Hazard Category | Hazard Statement | Source |

| Flammable Liquids | Category 4 | H227: Combustible liquid | [1] |

The GHS classification dictates specific precautionary measures for handling and storage, as illustrated in the following diagram.

Caption: GHS Hazard and Precautionary Statements for Methyl 3-nonenoate.

Safe Handling and Emergency Procedures

Handling and Storage

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Avoid inhaling vapors and contact with skin and eyes. Use in a well-ventilated area.[1]

-

Storage: Store in tightly closed containers in a cool, dry, and well-ventilated place. Keep cool and protect from sunlight.[1]

-

Incompatible Materials: Strong oxidizing agents.[1]

Exposure Controls and Personal Protection

-

Engineering Controls: Ensure adequate ventilation and use local exhaust systems.[1]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear protective goggles.

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: Use a respirator if ventilation is inadequate.[1]

-

First-Aid Measures

-

Inhalation: Move the person to fresh air. If symptoms occur, seek medical attention.[1]

-

Skin Contact: Wash with soap and water and remove contaminated clothing. If irritation persists, seek medical advice.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention.[1]

-

Ingestion: Rinse mouth. Do not induce vomiting. Seek immediate medical advice.[1]

Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use foam, dry chemical, carbon dioxide (CO₂), or water spray.[1]

-

Specific Hazards: Combustible liquid. Vapors may form flammable/explosive mixtures with air when heated.[1]

-

Accidental Release: Remove all sources of ignition. Ensure adequate ventilation. Absorb the spill with inert material (e.g., sand, earth) and collect it in a suitable container for disposal. Prevent entry into drains and waterways.[1]

Toxicological Assessment

Direct toxicological data for Methyl 3-nonenoate is limited. The safety assessment often relies on the Threshold of Toxicological Concern (TTC) and read-across data from structurally similar analogs, primarily Methyl 3-hexenoate (CAS No. 2396-78-3).

Acute and Chronic Toxicity

-

Acute Effects: May cause mild irritation to the eyes and skin. Vapors may cause respiratory irritation.[1]

-

Chronic Effects: Prolonged or repeated exposure may cause skin dryness or cracking.[1]

-

Quantitative Data: Specific LD₅₀ or LC₅₀ values for Methyl 3-nonenoate are not well-established in the reviewed literature. The toxicological assessment relies on TTC values. The total systemic exposure to Methyl 3-nonenoate from its use as a fragrance ingredient is estimated to be 0.55 µg/kg/day, which is below the TTC for a Cramer Class I material (30 µg/kg/day) for repeated dose toxicity.

Genotoxicity

-

Objective: To assess the genotoxic potential of Methyl 3-nonenoate.

-

Methodology: The BlueScreen™ HC assay, a human cell-based test, was used. This assay measures the activation of the GADD45a gene, which is involved in DNA damage repair, in response to a test substance. The assay was conducted with and without metabolic activation (S9).

-

Results: Methyl 3-nonenoate was found to be negative for genotoxicity in the BlueScreen™ assay, both with and without S9 metabolic activation.[1]

-

Guideline: Conducted in compliance with GLP regulations and OECD Guideline 471.

-

Objective: To assess the mutagenic potential of the read-across analog, Methyl 3-hexenoate.

-

Methodology: The standard plate incorporation method was used. Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2uvrA) were treated with Methyl 3-hexenoate dissolved in dimethyl sulfoxide (DMSO).

-

Test Concentrations: Up to 5000 µ g/plate .

-

Metabolic Activation: The assay was performed with and without a liver S9 fraction for metabolic activation.

-

Results: No increase in the mean number of revertant colonies was observed at any tested concentration, either with or without S9 activation. The study concluded that Methyl 3-hexenoate was not mutagenic under the test conditions. This result is extended to Methyl 3-nonenoate.

-

Guideline: Conducted in compliance with GLP regulations and OECD Guideline 487.

-

Objective: To assess the clastogenic (chromosome-damaging) potential of the read-across analog, Methyl 3-hexenoate.

-

Methodology: Human peripheral blood lymphocytes were treated with Methyl 3-hexenoate dissolved in DMSO.

-

Test Concentrations: Up to 1280 µg/mL.

-

Exposure Duration: 4 hours (with and without S9 activation) and 24 hours (without S9 activation).

-

Results: Methyl 3-hexenoate did not induce a significant increase in binucleated cells with micronuclei up to cytotoxic concentrations. The study concluded that Methyl 3-hexenoate was not clastogenic under the test conditions. This result is extended to Methyl 3-nonenoate.

Caption: Rationale for using Methyl 3-hexenoate as a read-across analog.

Skin Sensitization

No predictive skin sensitization studies are available for Methyl 3-nonenoate. However, its chemical structure suggests it is not expected to react with skin proteins. The safety assessment for this endpoint utilizes the Dermal Sensitization Threshold (DST) for non-reactive materials, which is 900 µg/cm². The exposure to Methyl 3-nonenoate from fragrance use is below this threshold.

Phototoxicity

Methyl 3-nonenoate is not expected to present a concern for phototoxicity or photoallergenicity.

-

Guideline: OECD Guideline 101.

-

Objective: To determine if Methyl 3-nonenoate absorbs UV/Visible light in the range that can cause photosafety concerns (290-700 nm).

-

Methodology: The UV/Vis absorption spectrum of Methyl 3-nonenoate was measured.

-

Results: The spectrum showed no significant absorption in the 290-700 nm range. The molar absorption coefficient was well below the benchmark of concern (1000 L mol⁻¹ cm⁻¹), indicating a lack of potential for phototoxicity.[1]

Reproductive and Developmental Toxicity

There are no specific reproductive or developmental toxicity studies available for Methyl 3-nonenoate or suitable read-across materials. The risk assessment for this endpoint relies on the TTC approach. The estimated systemic exposure (0.55 µg/kg/day) is below the TTC for a Cramer Class I material for reproductive toxicity (30 µg/kg/day).

Ecotoxicity

Methyl 3-nonenoate is not classified as environmentally hazardous. However, large releases may be harmful to aquatic organisms. It is expected to be biodegradable under normal conditions.[1]

Conclusion

Methyl 3-nonenoate is a combustible liquid that requires appropriate handling to avoid ignition. Based on available data, it is not considered to be genotoxic, phototoxic, or a skin sensitizer at current levels of use in fragrance applications. The toxicological assessment relies heavily on the Threshold of Toxicological Concern and read-across data from Methyl 3-hexenoate due to the lack of specific repeated dose, reproductive, and developmental toxicity studies on the substance itself. Standard laboratory safety practices, including the use of personal protective equipment and adequate ventilation, are sufficient for its safe handling.

References

A Technical Guide to Methyl 3-nonenoate: Procurement and Synthesis for Research Applications

Introduction: Methyl 3-nonenoate (CAS No. 13481-87-3) is a versatile ester primarily utilized in the flavor and fragrance industries.[1] It is recognized for its intense fresh, fruity, and green aroma, with notes of cucumber, pear, and melon.[2][3] Naturally occurring in guava, this compound is synthesized for commercial use and is often sought by researchers for applications in food science, sensory analysis, and the development of consumer products.[1] This guide provides an in-depth overview of commercial suppliers, technical specifications, and a detailed experimental protocol for its synthesis to aid researchers and drug development professionals in its procurement and application.

Commercial Suppliers and Availability

Methyl 3-nonenoate is available from a range of chemical suppliers, often with specifications tailored for use in flavors and fragrances. The following table summarizes a selection of prominent suppliers and the grades of Methyl 3-nonenoate they offer.

| Supplier | Product Name/Grade | Purity/Specifications |

| Sigma-Aldrich | Methyl 3-nonenoate, ≥96%, FG | ≥96% purity, Food Grade (FG), Kosher, Halal. Meets JECFA specifications.[1] |

| Bedoukian Research, Inc. | METHYL 3-NONENOATE (HIGH TRANS) | ≥97.0% (High Trans Isomer), Kosher. Also available as MIN 98.5% TRANS.[2][4] |

| BOC Sciences | METHYL 3-NONENOATE (HIGH TRANS) | 98.0% (sum of isomers). For experimental/research use only.[2][4] |

| Penta International Corporation | METHYL-3-NONENOATE | Specifications available upon request.[2] |

| Advanced Biotech | METHYL 3 NONENOATE SYNTHETIC | Synthetic grade for flavor and fragrance applications.[2] |

| SRS Aromatics Ltd | METHYL-3-NONENOATE | Supplier and distributor for the fragrance and flavour industries.[2] |

| Synerzine, Inc. | Methyl 3-nonenoate | Specifications available upon request.[2] |

Technical Data and Purchasing Specifications

For researchers, precise technical data is crucial for experimental design and reproducibility. The following table consolidates key quantitative information for Methyl 3-nonenoate.

| Parameter | Value | Source |

| CAS Number | 13481-87-3 | [5] |

| Molecular Formula | C₁₀H₁₈O₂ | [5] |

| Molecular Weight | 170.25 g/mol | [5] |

| Purity (Assay) | ≥96% | [1] |

| Density | 0.885 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.432 - 1.442 | [5] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [1] |

| Solubility | Insoluble in water. Soluble in alcohol. | [2][5] |

| Example Pricing (Sigma-Aldrich) | $48.80 / 100 g; $382.00 / 1 kg |

Experimental Protocols

While commercially available, researchers may need to synthesize Methyl 3-nonenoate for specific labeling studies or to obtain a particular isomeric purity. The following is a detailed protocol for its chemical synthesis.

Synthesis of Methyl 3-nonenoate[7]

This synthesis is a multi-step process involving the formation of a nitrile intermediate, followed by esterification and partial reduction.

Step 1: Synthesis of 3-Nonynenitrile

-

Combine 5 g of 1-bromo-2-octyne, 7 g of potassium cyanide, and 35 ml of dimethylsulfoxide in a suitable reaction vessel.

-

Stir and heat the mixture under a nitrogen atmosphere at reflux temperature for approximately 2.5 hours.

-

After cooling, pour the reaction mixture into water and extract the product with ether.

-

Wash the ether extract sequentially with water and saturated aqueous sodium chloride.

-

Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to yield the crude 3-nonynenitrile.

Step 2: Synthesis of Methyl 3-nonynoate

-

Cool the crude 3-nonynenitrile residue in an ice bath.

-

Add 45 ml of a 25% hydrogen chloride solution in methanol containing 0.5 ml of water.

-

Allow the ice to melt and continue stirring the mixture for approximately 18 hours.

-

Pour the mixture into water and extract with ether.

-

Wash the ether extract with water, aqueous sodium bicarbonate, and saturated aqueous sodium chloride.

-

Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure to yield the crude methyl 3-nonynoate.

Step 3: Hydrogenation to Methyl 3-nonenoate

-

Combine the crude methyl 3-nonynoate with 500 mg of a 5% palladium-barium sulfate catalyst and 40 ml of pyridine in a hydrogenation apparatus.

-

Shake the mixture under a hydrogen atmosphere for about 2 hours, or until the uptake of hydrogen ceases.

-

Filter the mixture to remove the catalyst.

-

Dilute the filtrate with water and extract with ether.

-

Wash the ether extract with water, dilute hydrochloric acid, and aqueous sodium bicarbonate.

-

Dry the final ether solution over sodium sulfate and evaporate the solvent to yield the final product, Methyl 3-nonenoate.

Visualized Workflows and Pathways

To further clarify the processes involved in acquiring and synthesizing Methyl 3-nonenoate, the following diagrams illustrate the key workflows.

Caption: Workflow for Purchasing Methyl 3-nonenoate.

Caption: Chemical Synthesis Workflow for Methyl 3-nonenoate.

Safety, Handling, and Storage

When handling Methyl 3-nonenoate, appropriate personal protective equipment (PPE) should be used, including safety eyeshields, gloves, and a dust mask (type N95 or equivalent).[1] It is classified as a combustible liquid and should be stored accordingly.[1] The compound is not known to contain any major food allergens.[1] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. Methyl 3-nonenoate ≥96%, FG | 13481-87-3 [sigmaaldrich.com]

- 2. methyl 3-nonenoate, 13481-87-3 [thegoodscentscompany.com]

- 3. Methyl-3-Nonenoate | Petorose alcones Pvt ltd. [petorosealcones.com]

- 4. methyl (E)-3-nonenoate, 36781-67-6 [thegoodscentscompany.com]

- 5. Methyl 3-nonenoate | C10H18O2 | CID 61631 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of "Methyl 3-nonenoate"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-nonenoate is an unsaturated fatty acid methyl ester (FAME) of interest in various fields, including flavor and fragrance chemistry, as it is found in guava and hop oil, contributing to their characteristic aromas.[1][2] In biomedical and pharmaceutical research, the analysis of specific fatty acid esters can be crucial for understanding metabolic pathways and for the development of new therapeutics. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like Methyl 3-nonenoate.[3] Its high chromatographic resolution and sensitive, specific detection make it ideal for analyzing complex mixtures.

This document provides detailed application notes and protocols for the analysis of Methyl 3-nonenoate using GC-MS. It is intended to guide researchers, scientists, and drug development professionals in setting up and performing this analysis.

Data Presentation: Quantitative Analysis of Methyl 3-nonenoate

Quantitative analysis of Methyl 3-nonenoate by GC-MS is typically performed in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. This involves monitoring a few characteristic ions of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. An internal standard (e.g., Heptadecanoic acid methyl ester) is recommended for accurate quantification to correct for variations in sample injection and preparation.[4]

Table 1: Key Properties of Methyl 3-nonenoate

| Property | Value |

| Chemical Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol [5] |

| CAS Number | 13481-87-3[5] |

| Appearance | Clear, colorless liquid[6] |

| Boiling Point | 216.64 °C (Predicted)[5] |

Table 2: GC-MS Parameters and Expected Quantitative Data for Methyl 3-nonenoate Analysis

| Parameter | Value/Description |

| Gas Chromatography (GC) | |

| Column | Typically a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for FAME analysis. |

| Injection Volume | 1 µL |

| Injector Temperature | 250°C[4] |

| Injection Mode | Splitless[4] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[4] |

| Oven Temperature Program | Initial temperature of 60°C, ramp to 220°C at 2°C/min, and hold for 10 minutes. Note: This is a starting point and should be optimized for the specific instrument and column.[4] |

| Mass Spectrometry (MS) | |

| Ionization Mode | Electron Ionization (EI) at 70 eV[4] |

| Ion Source Temperature | 230°C[4] |

| Quadrupole Temperature | 150°C[4] |

| Mass Scan Range | m/z 50-300 (for full scan mode)[4] |

| Quantitative Data | |

| Expected Retention Time (t R ) | To be determined experimentally. Based on the elution order of similar FAMEs, it is expected to elute after shorter-chain and more saturated FAMEs. |

| Monitored Ions (m/z) for SIM | 170 (M⁺) , 139, 113, 74 (characteristic for methyl esters), 55. Note: The molecular ion (M⁺) at m/z 170 may be of low abundance. The base peak should be determined from an experimental full scan spectrum.[4] |

| Limit of Detection (LOD) | To be determined experimentally based on instrument sensitivity and sample matrix. |

| Limit of Quantification (LOQ) | To be determined experimentally based on instrument sensitivity and sample matrix. |

Experimental Protocols

Protocol 1: Derivatization of 3-Nonenoic Acid to Methyl 3-nonenoate

For GC-MS analysis, carboxylic acids like 3-nonenoic acid must be derivatized to a more volatile and less polar form.[3] The most common method is esterification to its methyl ester, Methyl 3-nonenoate.

Materials and Reagents:

-

3-Nonenoic acid standard or sample extract

-

Boron trifluoride-methanol solution (BF₃-Methanol), 14% w/v

-

Methanol, anhydrous

-

Hexane, GC grade

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Screw-capped glass tubes with PTFE liners

-

Heating block or water bath

-

Vortex mixer

-

Pipettes

-

GC vials with inserts

Procedure:

-

Sample Preparation: Place a known amount of the 3-nonenoic acid sample (e.g., 1 mg) or a dried lipid extract into a screw-capped glass tube.

-

Reagent Addition: Add 1 mL of 14% BF₃-Methanol to the tube.[4]

-

Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60°C for 30-60 minutes.[4]

-

Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube.[4]

-

Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the Methyl 3-nonenoate into the hexane layer. Allow the layers to separate.

-

Collection: Carefully transfer the upper hexane layer to a clean tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

-

Final Preparation: Transfer the dried hexane extract to a GC vial for analysis.

Protocol 2: GC-MS Analysis of Methyl 3-nonenoate

This protocol outlines the steps for the analysis of the prepared Methyl 3-nonenoate sample using a standard GC-MS system.

Materials and Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium carrier gas (99.999% purity)

-

Autosampler or manual syringe for injection

-

GC vials with the prepared sample

Procedure:

-

Instrument Setup: Set up the GC-MS system according to the parameters outlined in Table 2.

-

Calibration: Prepare a series of calibration standards of Methyl 3-nonenoate in hexane, with each standard also containing the internal standard at a fixed concentration. Analyze these standards to generate a calibration curve.

-

Sample Injection: Inject 1 µL of the prepared sample extract into the GC inlet.

-

Data Acquisition: Acquire the data in either full scan mode (to confirm the mass spectrum) or SIM mode (for quantification).

-

Data Analysis:

-

Identify the Methyl 3-nonenoate peak in the chromatogram based on its retention time.

-

Confirm the identity by comparing the obtained mass spectrum with a reference spectrum (e.g., from a spectral library).

-

Integrate the peak areas of Methyl 3-nonenoate and the internal standard.

-

Calculate the concentration of Methyl 3-nonenoate in the original sample using the calibration curve.

-

Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of Methyl 3-nonenoate.

Caption: Logical diagram illustrating the necessity of derivatization.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Methyl 3-nonenoate

Introduction

Methyl 3-nonenoate is an unsaturated fatty acid methyl ester (FAME) recognized for its characteristic fruity and green aroma, finding applications in the flavor and fragrance industries.[1][2] As a key component in various formulations, accurate and reliable quantification is crucial for quality control and research and development. High-performance liquid chromatography (HPLC) offers a robust and sensitive method for the analysis of FAMEs. This application note details a reversed-phase HPLC (RP-HPLC) method for the determination of Methyl 3-nonenoate.

Principle

This method employs reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. Methyl 3-nonenoate, being a relatively nonpolar compound, is retained by the stationary phase and its elution is modulated by the composition of the mobile phase. Detection is achieved using an ultraviolet (UV) detector, as the ester functional group exhibits absorbance at lower wavelengths.

Experimental

Instrumentation and Consumables

-

HPLC system with a pump, autosampler, column oven, and UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade) for sample preparation

-

Syringe filters (0.45 µm)

-

Autosampler vials

Chromatographic Conditions

A general HPLC method for the analysis of fatty acid methyl esters can be adapted for Methyl 3-nonenoate.[3][4] The following conditions provide a starting point for method development and optimization.

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 35°C |

| Detector | UV at 205 nm |

| Run Time | 15 minutes |

Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Methyl 3-nonenoate standard and dissolve in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Samples containing Methyl 3-nonenoate should be dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted with the mobile phase to fall within the calibration range.

Results and Discussion

Method Performance

| Parameter | Expected Value |

| Linearity (r²) | > 0.999 |

| LOD | ~0.1 µg/mL |

| LOQ | ~0.3 µg/mL |

| Retention Time | ~8.5 min (dependent on specific column and conditions) |

| Precision (%RSD) | < 2% |

| Accuracy (%Recovery) | 98-102% |

Chromatogram

A representative chromatogram would show a sharp, well-resolved peak for Methyl 3-nonenoate at its characteristic retention time. The absence of interfering peaks from the matrix would indicate the specificity of the method.

Protocol: HPLC Analysis of Methyl 3-nonenoate

-

System Preparation:

-

Prepare the mobile phase by mixing acetonitrile and water in an 85:15 ratio. Degas the mobile phase before use.

-

Set up the HPLC system with the C18 column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the column oven temperature to 35°C and the UV detector wavelength to 205 nm.

-

-

Calibration Curve Construction:

-

Inject 10 µL of each working standard solution in triplicate.

-

Record the peak area for each injection.

-

Plot a calibration curve of peak area versus concentration.

-

Perform a linear regression analysis and determine the coefficient of determination (r²).

-

-

Sample Analysis:

-

Inject 10 µL of the prepared sample solution in triplicate.

-

Record the peak area of the Methyl 3-nonenoate peak.

-

Using the calibration curve, determine the concentration of Methyl 3-nonenoate in the sample.

-

-

System Suitability:

-

Periodically inject a mid-range standard to check for system suitability.

-

The retention time should not vary by more than ±2%, and the peak area should not vary by more than ±5%.

-

Workflow and Diagrams